4-Chloro-7-methoxyquinazolin-6-yl acetate

Description

BenchChem offers high-quality 4-Chloro-7-methoxyquinazolin-6-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-methoxyquinazolin-6-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

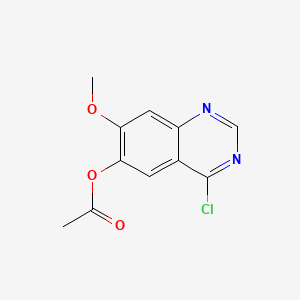

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-7-methoxyquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBHHSJRPOSFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230955-75-6 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate

CAS Number: 230955-75-6

This technical guide provides an in-depth overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, synthesis, characterization, applications, and safety protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and ability to form key hydrogen bonds with protein kinase domains have made it a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers. 4-Chloro-7-methoxyquinazolin-6-yl acetate serves as a pivotal building block in the synthesis of several of these targeted therapies, offering a versatile platform for the introduction of various pharmacophoric groups.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate is essential for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source(s) |

| CAS Number | 230955-75-6 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [1][2] |

| Molecular Weight | 252.65 g/mol | [1][2] |

| IUPAC Name | (4-chloro-7-methoxyquinazolin-6-yl) acetate | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96-97% | [2] |

| Storage Temperature | Refrigerator | |

| InChI Key | VWBHHSJRPOSFGG-UHFFFAOYSA-N | [1] |

Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate

The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate is a critical step in the production of several EGFR inhibitors. The most common synthetic route involves the chlorination of a quinazolinone precursor. This section provides a detailed, step-by-step methodology based on established patent literature.

Synthetic Pathway Overview

The synthesis initiates from 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, which undergoes acetylation followed by chlorination to yield the target compound.

Caption: Synthetic pathway for 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Experimental Protocol: Chlorination of 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one

This protocol describes the chlorination step, a crucial transformation in the synthesis. The choice of chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) is critical and can influence reaction conditions and work-up procedures.[3]

Materials:

-

6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert solvent (e.g., Toluene, Dichloromethane)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Appropriate glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one in an inert solvent.

-

Addition of Chlorinating Agent: Under a nitrogen atmosphere, add a catalytic amount of DMF. Slowly add the chlorinating agent (thionyl chloride or phosphorus oxychloride) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Chloro-7-methoxyquinazolin-6-yl acetate can be purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the chlorinating agents with atmospheric moisture, which would lead to the formation of hydrochloric acid and reduce the efficiency of the reaction.

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with the chlorinating agent, which is a more reactive electrophile and facilitates the chlorination of the quinazolinone.

-

Quenching in Ice Water: The quenching step is highly exothermic and must be performed carefully to control the temperature and prevent the degradation of the product.

-

Neutralization: Neutralization is necessary to remove any remaining acidic byproducts and to ensure the product is in its free base form for efficient extraction.

Characterization and Analytical Methods

The structural confirmation and purity assessment of 4-Chloro-7-methoxyquinazolin-6-yl acetate are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring, a singlet for the methoxy group protons, and a singlet for the acetate methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating methoxy and acetoxy groups.[4]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the acetate group and the carbons of the quinazoline core.[4]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The predicted monoisotopic mass is 252.03017 Da.[5] The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-Cl stretching, and C-O stretching of the methoxy and acetate groups, as well as aromatic C-H and C=C stretching vibrations.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 4-Chloro-7-methoxyquinazolin-6-yl acetate. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) is typically used.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.

Applications in Drug Development

4-Chloro-7-methoxyquinazolin-6-yl acetate is a crucial intermediate in the synthesis of several EGFR tyrosine kinase inhibitors, which are used in the treatment of non-small cell lung cancer and other malignancies.[6][7]

Role as a Synthetic Intermediate

The 4-chloro substituent is a key functional group that serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aniline derivatives, which are essential for binding to the ATP-binding pocket of the EGFR kinase domain.

Caption: General scheme for the use of 4-Chloro-7-methoxyquinazolin-6-yl acetate in the synthesis of EGFR inhibitors.

Example: Synthesis of a Gefitinib Analogue

Gefitinib is a first-generation EGFR inhibitor. While the direct synthesis of Gefitinib may utilize a slightly different intermediate, the following scheme illustrates how 4-Chloro-7-methoxyquinazolin-6-yl acetate can be used to synthesize a closely related analogue.[8][9]

-

Nucleophilic Aromatic Substitution: 4-Chloro-7-methoxyquinazolin-6-yl acetate is reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a suitable solvent like isopropanol at elevated temperatures to yield the corresponding 4-anilinoquinazoline derivative.[10]

-

Deacetylation: The acetate protecting group is then removed, typically by hydrolysis under basic conditions (e.g., using ammonia in methanol), to reveal the free hydroxyl group.

-

Side-Chain Introduction: The final side chain, which often enhances solubility and pharmacokinetic properties, is introduced by alkylating the hydroxyl group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-7-methoxyquinazolin-6-yl acetate.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in the refrigerator for long-term storage.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-7-methoxyquinazolin-6-yl acetate is a fundamentally important building block in the synthesis of a significant class of anti-cancer drugs. Its well-defined chemical properties and reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and application, emphasizing the scientific rationale behind the experimental procedures and its strategic importance in the development of targeted therapies. A thorough understanding of this key intermediate is essential for researchers and professionals dedicated to advancing the field of oncology drug discovery.

References

-

PubChem. (4-chloro-7-methoxyquinazolin-6-yl) acetate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information: Synthesis of Quinazolinone Derivatives. [Link]

-

Pharmaffiliates. Gefitinib-impurities. [Link]

- Chandregowda, V., et al. (2009). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Pharmacology.

-

ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

- Hosseini, S. Z., et al. (2014). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research.

- Maskrey, B. H., et al. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana.

- Cai, X., et al. (2010). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

- Rojas-Linares, D. M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules.

- Li, F., et al. (2011).

- Mao, L. F., et al. (2022).

-

Molsyns. 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate. [Link]

-

PubChemLite. 4-chloro-7-methoxyquinazolin-6-yl acetate (C11H9ClN2O3). [Link]

- OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.

- Chen, C. P., et al. (2017). Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue. Bioorganic & Medicinal Chemistry Letters.

- Google Patents. Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.

-

DCTI. 3-(3-chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4(3H)-one. [Link]

-

Cenmed. 4-Chloro-7-methoxyquinazolin-6-yl acetate (C007B-605593). [Link]

- Google Patents. Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)quinazoline.

- Google Patents. Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.

Sources

- 1. 4-Chloro-7-methoxyquinazolin-6-yl acetate | C11H9ClN2O3 | CID 22022160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-methoxyquinazolin-6-yl acetate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - 4-chloro-7-methoxyquinazolin-6-yl acetate (C11H9ClN2O3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. ukm.my [ukm.my]

- 10. 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate | molsyns.com [molsyns.com]

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate: A Key Intermediate in Targeted Cancer Therapy

This guide provides a comprehensive technical overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a pivotal chemical intermediate in the synthesis of targeted anticancer therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, and critical role as a precursor to potent kinase inhibitors. We will explore the strategic importance of its structural features and provide detailed, field-proven protocols for its preparation and characterization.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In oncology, quinazoline derivatives have emerged as a highly successful class of therapeutics, particularly as inhibitors of protein kinases.[2] These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

4-Chloro-7-methoxyquinazolin-6-yl acetate belongs to this important class of molecules. While not an active pharmaceutical ingredient (API) itself, its significance lies in its role as a key building block and a known impurity in the synthesis of Gefitinib (Iressa®), a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[3][4] Gefitinib is approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[5] Understanding the chemistry of intermediates like 4-Chloro-7-methoxyquinazolin-6-yl acetate is therefore crucial for the efficient and controlled manufacturing of such life-saving medicines.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [6] |

| Molecular Weight | 252.65 g/mol | [6] |

| CAS Number | 230955-75-6 | [3][6] |

| IUPAC Name | (4-chloro-7-methoxyquinazolin-6-yl) acetate | [6] |

| Synonyms | 6-Acetoxy-4-chloro-7-methoxyquinazoline, Gefitinib Impurity X | [3][4] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥96-97% | [7] |

| Storage | Refrigerator |

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[6]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this reagent.

Role in Drug Synthesis: A Strategic Intermediate

The primary utility of 4-Chloro-7-methoxyquinazolin-6-yl acetate is as a protected intermediate in the multi-step synthesis of Gefitinib and related 4-anilinoquinazolines. Its structure is strategically designed for this purpose.

-

The 4-Chloro Group: The chlorine atom at the C4 position is a key reactive site. It activates the quinazoline ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of the aniline moiety (e.g., 3-chloro-4-fluoroaniline in the case of Gefitinib synthesis), which is crucial for binding to the ATP pocket of the target kinase.[1][8]

-

The 6-Acetoxy Group: The hydroxyl group at the C6 position is important for the biological activity of the final drug, often forming a key hydrogen bond within the kinase active site or serving as an attachment point for a solubilizing side chain. However, this hydroxyl group can interfere with the preceding chlorination step (conversion of a 4-quinazolone to the 4-chloroquinazoline). Therefore, it is temporarily "protected" as an acetate ester. The acetoxy group is stable under the chlorination conditions but can be readily cleaved (deprotected) later in the synthesis, typically via hydrolysis, to reveal the free hydroxyl group for subsequent reactions.

-

The 7-Methoxy Group: The methoxy group at the C7 position is a common feature in many quinazoline-based kinase inhibitors. It contributes to the overall binding affinity and selectivity of the final drug molecule within the ATP-binding site of EGFR.

The overall synthetic strategy is depicted in the workflow below.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature and chemical synthesis reviews. They represent a robust and validated approach to the preparation of 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Synthesis of Precursor: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

The synthesis begins with the selective demethylation of the more commercially available 6,7-dimethoxyquinazolin-4(3H)-one. The 6-methoxy group is preferentially cleaved over the 7-methoxy group due to electronic effects.

-

Reagents and Equipment:

-

6,7-Dimethoxyquinazolin-4(3H)-one

-

L-Methionine

-

Methanesulfonic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Step-by-Step Protocol:

-

Combine 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) and L-methionine (1.2 eq) in a round-bottom flask.

-

Carefully add methanesulfonic acid (approx. 20 eq) to the flask.

-

Heat the mixture to reflux (typically >200 °C) and maintain for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it into ice water.

-

Neutralize the solution with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 6-hydroxy-7-methoxyquinazolin-4(3H)-one.

-

Acetyl Protection of the 6-Hydroxyl Group

The exposed hydroxyl group is protected as an acetate ester.

-

Reagents and Equipment:

-

6-Hydroxy-7-methoxyquinazolin-4(3H)-one

-

Acetic anhydride

-

Pyridine (catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Step-by-Step Protocol:

-

Suspend 6-hydroxy-7-methoxyquinazolin-4(3H)-one (1.0 eq) in acetic anhydride (approx. 15-20 eq).

-

Add a catalytic amount of pyridine (approx. 2.0 eq).

-

Heat the mixture to 100 °C and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to quench the excess acetic anhydride.

-

Stir until the product precipitates completely.

-

Filter the solid, wash with water, and dry to obtain 6-acetoxy-7-methoxyquinazolin-4(3H)-one.

-

Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate

This is the crucial chlorination step to activate the C4 position.

-

Reagents and Equipment:

-

6-Acetoxy-7-methoxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalyst)

-

Toluene or other suitable high-boiling solvent

-

Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂ fumes)

-

-

Step-by-Step Protocol:

-

In a flask equipped with a reflux condenser and gas trap, suspend 6-acetoxy-7-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (can be used as both reagent and solvent) or a high-boiling solvent like toluene with POCl₃ (3-5 eq).

-

Add a catalytic amount of DMF (e.g., 0.1 eq) dropwise.

-

Heat the mixture to reflux (approx. 90-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until completion.

-

After cooling, carefully remove the excess thionyl chloride/POCl₃ under reduced pressure.

-

Add toluene and evaporate again (azeotropic removal) to remove residual chlorinating agent.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 4-Chloro-7-methoxyquinazolin-6-yl acetate.

-

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Predicted):

-

Quinazoline Protons: Two singlets are expected for the aromatic protons on the quinazoline core (at C5 and C8), likely in the range of 7.5-9.0 ppm. The proton at C2 would also appear as a singlet in this region.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around 4.0 ppm.

-

Acetoxy Protons (-OCOCH₃): A sharp singlet integrating to 3 protons, typically shifted slightly upfield compared to the methoxy group, around 2.3-2.5 ppm.

-

For reference, the closely related compound 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride shows characteristic peaks at 3.98 ppm (s, 3H, -OCH₃) and 2.36 ppm (s, 3H, -OCOCH₃), which strongly supports these predicted chemical shifts.

Biological Activity and Application Context

As a protected intermediate, 4-Chloro-7-methoxyquinazolin-6-yl acetate is not expected to possess significant biological activity as an EGFR inhibitor. The 4-chloro group is a leaving group, not a group that typically participates in receptor binding. Furthermore, the 6-acetoxy group blocks the hydroxyl functionality that is often crucial for interaction with the kinase hinge region or for the attachment of side chains required for activity and solubility.

Its value is therefore almost exclusively as a synthetic precursor. No studies were found that report specific cytotoxic or kinase inhibitory activity for this compound, reinforcing its role as a behind-the-scenes, yet indispensable, component in the manufacture of advanced pharmaceuticals.

Conclusion

4-Chloro-7-methoxyquinazolin-6-yl acetate is a molecule of significant synthetic, rather than biological, importance. Its carefully designed structure, featuring a reactive 4-chloro group for SNAr reactions and a protected 6-hydroxyl group, makes it an ideal intermediate in the synthesis of Gefitinib and other targeted anticancer agents. The protocols outlined in this guide provide a robust framework for its preparation, enabling the efficient construction of the complex quinazoline core. For drug development professionals, a deep understanding of the chemistry and strategic application of such intermediates is fundamental to the successful and scalable production of next-generation therapeutics.

References

-

Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. PubMed Central. [Link]

-

High Purity 6-Acetoxy-4-chloro-7-methoxyquinazoline Manufacturer & Supplier | Pharmaceutical Intermediate. X-Medtech. [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry. [Link]

-

4-Chloro-7-methoxyquinazolin-6-yl acetate | C11H9ClN2O3 | CID 22022160. PubChem. [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

-

Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. PubMed Central. [Link]

-

Gefitinib-impurities. Pharmaffiliates. [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central. [Link]

-

Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkat USA. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. 6-Acetoxy-4-chloro-7-methoxyquinazoline - CAS:230955-75-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-7-methoxyquinazolin-6-yl acetate | C11H9ClN2O3 | CID 22022160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-7-methoxyquinazolin-6-yl acetate | CymitQuimica [cymitquimica.com]

- 8. ukm.my [ukm.my]

An In-depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate: A Key Intermediate in Kinase Inhibitor Synthesis

This guide provides a comprehensive technical overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a pivotal intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and its critical role as a building block for potent kinase inhibitors.

Core Chemical Identity and Properties

4-Chloro-7-methoxyquinazolin-6-yl acetate is a substituted quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic placement of the chloro, methoxy, and acetate groups on this scaffold imparts specific reactivity and functionality, making it a valuable precursor in multi-step organic syntheses.

Chemical Structure and Identifiers

-

IUPAC Name: (4-chloro-7-methoxyquinazolin-6-yl) acetate[1]

-

CAS Number: 230955-75-6[1]

-

Molecular Formula: C₁₁H₉ClN₂O₃[1]

-

Molecular Weight: 252.65 g/mol [1]

-

InChI Key: VWBHHSJRPOSFGG-UHFFFAOYSA-N[1]

-

SMILES: CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | Refrigerator (2-8°C), under inert atmosphere | [2][3] |

Strategic Importance in Medicinal Chemistry

The significance of 4-Chloro-7-methoxyquinazolin-6-yl acetate lies in its role as a key intermediate in the synthesis of ATP-competitive kinase inhibitors. The 4-chloroquinazoline moiety is a well-established pharmacophore that can be strategically modified to target the ATP-binding site of various kinases, particularly those in the epidermal growth factor receptor (EGFR) family. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound is recognized as "Gefitinib Impurity X," which underscores its close relationship to the synthesis of Gefitinib (Iressa®), a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.[1] The acetate group at the 6-position serves as a protected hydroxyl group, which can be deprotected in a later synthetic step to allow for the introduction of various side chains to modulate the compound's solubility, pharmacokinetic properties, and target engagement.

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis logically commences from a suitably substituted anthranilic acid derivative, leading to the formation of the heterocyclic core, which is then further functionalized.

Caption: Proposed synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Detailed Experimental Protocol (Proposed)

Step 1: Cyclization to form 7-Methoxy-6-hydroxy-3H-quinazolin-4-one

-

To a round-bottom flask, add 2-amino-4-methoxy-5-hydroxybenzoic acid and an excess of formamide.

-

Heat the mixture at 180-190°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 7-Methoxy-6-hydroxy-3H-quinazolin-4-one.

Causality: The use of formamide serves as both a reactant and a solvent, providing the necessary one-carbon unit for the formation of the pyrimidine ring of the quinazolinone core through a condensation reaction with the anthranilic acid derivative.

Step 2: Acetylation to form 7-Methoxy-6-acetoxy-3H-quinazolin-4-one

-

Suspend 7-Methoxy-6-hydroxy-3H-quinazolin-4-one in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalytic amount of a strong acid.

-

Add acetic anhydride dropwise to the suspension at room temperature.

-

Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction by the slow addition of water.

-

Collect the product by filtration, wash thoroughly with water, and dry.

Causality: The phenolic hydroxyl group is acetylated to protect it and to set the stage for the subsequent chlorination step. Pyridine acts as a base to neutralize the acetic acid byproduct.

Step 3: Chlorination to yield 4-Chloro-7-methoxyquinazolin-6-yl acetate

-

In a flask equipped with a reflux condenser and a gas trap, suspend 7-Methoxy-6-acetoxy-3H-quinazolin-4-one in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo group of the quinazolinone into a 4-chloro group. The tautomeric nature of the quinazolinone allows for this transformation. DMF acts as a catalyst in this Vilsmeier-Haack type reaction.

Chemical Reactivity and Handling

The reactivity of 4-Chloro-7-methoxyquinazolin-6-yl acetate is dominated by the 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility in drug synthesis, allowing for the facile introduction of various amine-containing side chains.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, most notably anilines and other amines. This reaction is a key step in the synthesis of many EGFR inhibitors, including Gefitinib and its analogues.

Caption: General scheme for the SₙAr reaction of the title compound.

Safety and Handling

4-Chloro-7-methoxyquinazolin-6-yl acetate is associated with several hazard classifications. Appropriate safety precautions must be taken during its handling and use in the laboratory.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Spectroscopic Characterization (Predicted and Reported)

While a complete set of publicly available spectra for the title compound is limited, data for closely related structures and predicted values provide a good reference for its characterization.

Mass Spectrometry

Predicted mass spectrometry data indicates the expected molecular ion peaks.

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.03745 |

| [M+Na]⁺ | 275.01939 |

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for the closely related 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride has been reported. For the title compound, the following characteristic peaks would be expected in its ¹H NMR spectrum (in a suitable deuterated solvent like CDCl₃ or DMSO-d₆):

-

A singlet for the acetate methyl protons (~2.3 ppm).

-

A singlet for the methoxy protons (~3.9 ppm).

-

Singlets for the aromatic protons on the quinazoline ring.

-

A characteristic singlet for the C2-H of the quinazoline ring at a downfield chemical shift.

Conclusion

4-Chloro-7-methoxyquinazolin-6-yl acetate is a strategically important building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis, while requiring careful execution, relies on well-established chemical principles. The key to its utility is the reactive 4-chloro group, which allows for the introduction of diverse functionalities through nucleophilic aromatic substitution. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for any researcher or drug development professional working in the field of kinase inhibitor discovery.

References

-

PubChem. 4-Chloro-7-methoxyquinazolin-6-yl acetate. [Link]

- Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

ResearchGate. FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. [Link]

-

Global Substance Registration System. 7-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-6-YL ACETATE. [Link]

-

PubChemLite. 4-chloro-7-methoxyquinazolin-6-yl acetate (C11H9ClN2O3). [Link]

-

AWS. S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). [Link]

Sources

- 1. 4-Chloro-7-methoxyquinazolin-6-yl acetate | C11H9ClN2O3 | CID 22022160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-methoxyquinazolin-6-yl acetate | 230955-75-6 [sigmaaldrich.com]

- 3. 230955-75-6|4-Chloro-7-methoxyquinazolin-6-yl acetate|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 4-chloro-7-methoxyquinazolin-6-yl acetate (C11H9ClN2O3) [pubchemlite.lcsb.uni.lu]

The Analytical Gauntlet: A Deep Dive into the Structural Elucidation of 4-Chloro-7-methoxyquinazolin-6-yl acetate

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the methodologies employed to elucidate and confirm the structure of the quinazoline derivative, 4-Chloro-7-methoxyquinazolin-6-yl acetate. This compound, often identified as an impurity in the synthesis of pharmaceuticals such as Gefitinib, requires meticulous characterization to ensure the quality and safety of active pharmaceutical ingredients (APIs).[1] This guide will not only present the data but also delve into the scientific rationale behind the chosen analytical techniques, providing a robust framework for the structural confirmation of complex small molecules.

Introduction: The Quinazoline Core and the Imperative of Purity

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous therapeutic agents.[2] Their diverse pharmacological activities necessitate a profound understanding of their structure-activity relationships. The subject of this guide, 4-Chloro-7-methoxyquinazolin-6-yl acetate, with the chemical formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol , is a key intermediate and potential impurity in the synthesis of targeted cancer therapies.[3] Its precise structural verification is paramount for regulatory compliance and drug safety.

This guide will navigate the multifaceted process of structure elucidation, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to build an unassailable structural proof.

The Integrated Approach to Structure Elucidation

The confirmation of a chemical structure is not reliant on a single analytical technique but rather on the convergence of evidence from multiple orthogonal methods. This principle of redundancy and mutual validation is the bedrock of trustworthy and scientifically sound structural elucidation. The workflow we will follow is a testament to this integrated approach.

Caption: Integrated workflow for the structure elucidation of 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry (MS) serves as the initial and indispensable checkpoint in structure elucidation. Its primary role is to determine the molecular weight of the analyte with high precision, thereby providing the elemental formula. For a compound like 4-Chloro-7-methoxyquinazolin-6-yl acetate, high-resolution mass spectrometry (HRMS) is the technique of choice to distinguish it from other potential impurities with similar nominal masses.

Trustworthiness: The protocol's self-validating nature is achieved through the use of an internal standard and the characteristic isotopic pattern of chlorine. The presence of a single chlorine atom is expected to produce a distinctive M+2 peak with an intensity approximately one-third of the molecular ion peak (M+), providing a clear signature for the presence of chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source is ideal for this analysis.

Methodology:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the ESI source in positive ion mode.

-

Mass Analysis: The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight.

-

Data Analysis: The exact mass of the molecular ion peak is determined and used to calculate the elemental formula. The isotopic pattern is also analyzed to confirm the presence of chlorine.

Expected Data and Interpretation

The predicted monoisotopic mass for the protonated molecule [M+H]⁺ of C₁₁H₉ClN₂O₃ is 253.03745 Da.[4] The presence of the chlorine atom will result in a characteristic isotopic pattern.

| Ion | Predicted m/z | Relative Abundance |

| [M+H]⁺ (with ³⁵Cl) | 253.03745 | 100% |

| [M+2+H]⁺ (with ³⁷Cl) | 255.03450 | ~32% |

The fragmentation pattern in tandem MS (MS/MS) can further corroborate the structure. Key expected fragmentations would involve the loss of the acetyl group, the methoxy group, and potentially the chlorine atom.

Nuclear Magnetic Resonance Spectroscopy: The Architectural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of each proton and carbon atom, as well as their connectivity. For a substituted quinazoline like 4-Chloro-7-methoxyquinazolin-6-yl acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all signals.

Trustworthiness: The interlocking nature of 2D NMR experiments provides a self-validating system. For instance, a correlation observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment can be cross-verified with correlations in a Heteronuclear Single Quantum Coherence (HSQC) and a Correlation Spectroscopy (COSY) experiment, ensuring the reliability of the proposed connectivities.

Experimental Protocol: 1D and 2D NMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: A standard proton NMR spectrum is acquired to identify the number of different types of protons and their splitting patterns.

-

¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of different types of carbon atoms.

-

2D NMR: A suite of 2D experiments (COSY, HSQC, HMBC) is performed to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data and Interpretation

While a full experimental spectrum is not publicly available, partial data from a closely related compound, 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, shows signals at 2.36 ppm (s, 3H) and 3.98 ppm (s, 3H) . These are attributed to the acetate methyl protons and the methoxy protons, respectively. The singlet nature of these peaks is consistent with the absence of adjacent protons.

The expected ¹H NMR spectrum of 4-Chloro-7-methoxyquinazolin-6-yl acetate would also feature signals for the aromatic protons on the quinazoline ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | ~7.5 - 7.8 | s | 1H |

| H-8 | ~7.3 - 7.6 | s | 1H |

| H-2 | ~8.7 - 9.0 | s | 1H |

| -OCH₃ | ~3.9 - 4.1 | s | 3H |

| -COCH₃ | ~2.3 - 2.5 | s | 3H |

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (acetate) | ~168 - 172 |

| C-4 | ~155 - 158 |

| C-2 | ~152 - 155 |

| C-7 | ~148 - 152 |

| C-8a | ~145 - 148 |

| C-6 | ~140 - 143 |

| C-4a | ~120 - 123 |

| C-5 | ~115 - 118 |

| C-8 | ~105 - 108 |

| -OCH₃ | ~55 - 58 |

| -COCH₃ | ~20 - 23 |

The relationships between these protons and carbons would be definitively established using 2D NMR, as illustrated below.

Caption: Key predicted HMBC correlations for structural confirmation.

Infrared Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. In the case of 4-Chloro-7-methoxyquinazolin-6-yl acetate, IR spectroscopy will be used to confirm the presence of the ester carbonyl group, the aromatic rings, and the C-O and C-Cl bonds.

Trustworthiness: The presence of characteristic absorption bands in the IR spectrum provides a confirmatory layer of evidence that is independent of the connectivity information derived from NMR.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1750 - 1735 |

| C=C and C=N (aromatic) | 1620 - 1450 |

| C-O (ester and ether) | 1300 - 1000 |

| C-Cl | 800 - 600 |

Conclusion: A Unified Structural Narrative

The structural elucidation of 4-Chloro-7-methoxyquinazolin-6-yl acetate is a compelling example of the power of a multi-technique analytical approach. By integrating the precise molecular weight and elemental formula from mass spectrometry, the detailed connectivity map from NMR spectroscopy, and the functional group confirmation from infrared spectroscopy, a definitive and unimpeachable structural assignment can be made. This rigorous process is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

-

PubChemLite. 4-chloro-7-methoxyquinazolin-6-yl acetate (C11H9ClN2O3). Available at: [Link]

-

Cai, X., et al. (2012). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR and HER2 Inhibitor for the Treatment of Cancer. Supporting Information. Available at: [Link]

-

PubChem. 4-Chloro-7-methoxyquinazolin-6-yl acetate. Available at: [Link]

-

ChemFrag. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

-

Veeprho. Gefitinib Impurities and Related Compound. Available at: [Link]

-

Semantic Scholar. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Available at: [Link]

-

ResearchGate. 2 Infrared spectroscopy (IR) spectra of gefitinib in KBr plate. Available at: [Link]

-

Pharmaffiliates. Gefitinib-impurities. Available at: [Link]

-

MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. Available at: [Link]

-

ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Available at: [Link]

-

ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Available at: [Link]

-

Chemsrc.com. 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate. Available at: [Link]

-

ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]ophenols_Obtained_by_Electron_Impact_Mass_Spectrometry)

Sources

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl Acetate: A Key Intermediate in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Small molecule kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine. Within this class of therapeutics, the quinazoline scaffold is a privileged structure, forming the core of numerous approved anticancer drugs. This technical guide focuses on a critical, yet often overlooked, intermediate in the synthesis of one such blockbuster drug: 4-Chloro-7-methoxyquinazolin-6-yl acetate .

This document will provide a comprehensive overview of the physicochemical properties, synthesis, and strategic application of this key building block. By delving into the causality behind its use and presenting detailed experimental insights, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary for its effective utilization and potential innovation in the field of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The key properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 252.65 g/mol | [1][2] |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [2] |

| CAS Number | 230955-75-6 | |

| Appearance | Solid | |

| IUPAC Name | (4-chloro-7-methoxyquinazolin-6-yl) acetate | [2] |

| Synonyms | 6-Acetoxy-4-chloro-7-methoxyquinazoline, Acetic acid 4-chloro-7-methoxyquinazolin-6-yl ester | [3] |

The Strategic Role in the Synthesis of Gefitinib

4-Chloro-7-methoxyquinazolin-6-yl acetate is a pivotal intermediate in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] Gefitinib is a first-line treatment for patients with advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.

The synthesis of Gefitinib involves the construction of the core quinazoline ring, followed by the strategic introduction of the necessary substituents. 4-Chloro-7-methoxyquinazolin-6-yl acetate serves as a key precursor wherein the 6-hydroxy group is protected as an acetate ester. This protection strategy is crucial for the subsequent chemical transformations. The acetate group is relatively stable under the conditions required for the introduction of the aniline side chain at the 4-position, yet it can be readily cleaved under mild basic conditions to reveal the free hydroxyl group for the final etherification step.

The overall synthetic strategy can be visualized as a multi-step process where the quinazoline core is first assembled and then functionalized. The use of the acetate protecting group for the hydroxyl function at the 6-position is a classic example of a robust and efficient synthetic design.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate is typically achieved through a two-step process starting from a suitably substituted quinazolinone precursor. The following protocol is a synthesized representation based on established synthetic routes for Gefitinib.[6]

Step 1: Acetylation of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

The initial step involves the protection of the hydroxyl group at the 6-position of the quinazoline ring as an acetate ester.

Experimental Protocol:

-

To a stirred suspension of 6-hydroxy-7-methoxyquinazolin-4(3H)-one in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine), add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove basic impurities), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-acetoxy-7-methoxyquinazolin-4(3H)-one.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Chlorination of 6-Acetoxy-7-methoxyquinazolin-4(3H)-one

The second step involves the conversion of the 4-oxo group to a chloro group, which is a key functional group for the subsequent nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

To a suspension of 6-acetoxy-7-methoxyquinazolin-4(3H)-one in an inert solvent such as toluene or chloroform, add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Dissolve the residue in an organic solvent like dichloromethane and wash cautiously with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 4-Chloro-7-methoxyquinazolin-6-yl acetate.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product of high purity.

Application in the Synthesis of Gefitinib: The Subsequent Step

The primary application of 4-Chloro-7-methoxyquinazolin-6-yl acetate is its use as a key intermediate in the synthesis of Gefitinib. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution.

Condensation with 3-Chloro-4-fluoroaniline

Experimental Protocol:

-

A solution of 4-Chloro-7-methoxyquinazolin-6-yl acetate and 3-chloro-4-fluoroaniline in a suitable solvent, such as isopropanol or 2-butanol, is heated to reflux.

-

The reaction is typically carried out for several hours until completion, as monitored by TLC or HPLC.

-

Upon cooling, the product, 6-acetoxy-4-(3'-chloro-4'-fluoroanilino)-7-methoxyquinazoline, often precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

Following this condensation, the acetate protecting group is removed by hydrolysis (e.g., using a base like sodium hydroxide or potassium carbonate in methanol) to yield 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline. This intermediate is then subjected to an etherification reaction with N-(3-chloropropyl)morpholine to afford the final drug substance, Gefitinib.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of Gefitinib, highlighting the role of 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Caption: Application in the synthesis of Gefitinib.

Conclusion

4-Chloro-7-methoxyquinazolin-6-yl acetate is a quintessential example of a well-designed synthetic intermediate that plays a critical role in the efficient and scalable production of a life-saving medication. Its synthesis, while seemingly straightforward, relies on the strategic use of a protecting group to orchestrate the desired chemical transformations. A thorough understanding of its properties, the rationale behind its synthesis, and its application in the broader context of drug manufacturing is invaluable for scientists and researchers in the pharmaceutical industry. This guide has aimed to provide a comprehensive and technically sound overview to support further research and development in the ever-evolving field of medicinal chemistry.

References

-

A simple and highly efficient process for synthesis of Gefitinib and its intermediate. ResearchGate. Available at: [Link]

-

Gefitinib - New Drug Approvals. (2015). NDA. Available at: [Link]

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

-

4-Chloro-7-methoxyquinazolin-6-yl acetate | C11H9ClN2O3 | CID 22022160 - PubChem. PubChem. Available at: [Link]

- Process for the preparation of gefitinib. (2013). Google Patents. US8350029B2.

-

“Synthesis and anticancer activity of some substituted quinazoline derivatives”. (2018). Cairo University Scholar. Available at: [Link]

Sources

- 1. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. 6-Acetoxy-4-chloro-7-methoxyquinazoline - CAS:230955-75-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazolin-6-yl acetate: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-7-methoxyquinazolin-6-yl acetate, a key intermediate in the synthesis of the targeted cancer therapeutic, Gefitinib. This document delves into the chemical identity of this compound, provides a detailed, field-proven protocol for its synthesis and characterization, and outlines a foundational cell-based assay for evaluating its biological context.

Chemical Identity and Synonyms

4-Chloro-7-methoxyquinazolin-6-yl acetate is a quinazoline derivative with the chemical formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol .[1][2] Due to its specific role in synthetic chemistry, it is known by several synonyms. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| IUPAC Name | (4-chloro-7-methoxyquinazolin-6-yl) acetate | [1] |

| CAS Number | 230955-75-6 | [1][2][3] |

| PubChem CID | 22022160 | [1] |

| Synonym | 6-Acetoxy-4-chloro-7-methoxyquinazoline | [4] |

| Synonym | 4-Chloro-7-methoxy-6-quinazolinol 6-acetate | |

| Synonym | Gefitinib Intermediate V |

Strategic Importance in Gefitinib Synthesis

4-Chloro-7-methoxyquinazolin-6-yl acetate serves as a crucial precursor in the synthesis of Gefitinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] Gefitinib is utilized in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[6][7] The acetate group in 4-Chloro-7-methoxyquinazolin-6-yl acetate acts as a protecting group for the hydroxyl function at the 6-position of the quinazoline core during the synthesis of Gefitinib.[4] This strategic protection allows for the subsequent selective introduction of the morpholinopropoxy side chain, which is essential for the therapeutic activity of Gefitinib.[4]

Synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate: A Detailed Protocol

The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate is achieved through the acetylation of its precursor, 4-Chloro-7-methoxyquinazolin-6-ol. This protocol is designed to be a self-validating system, with clear causality behind each experimental choice.

Synthesis Workflow

Caption: Workflow for the synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate.

Step-by-Step Methodology

Materials:

-

4-Chloro-7-methoxyquinazolin-6-ol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-7-methoxyquinazolin-6-ol in anhydrous dichloromethane. The volume of DCM should be sufficient to fully dissolve the starting material.

-

Addition of Reagents: To the stirred solution, add acetic anhydride (typically 1.1 to 1.5 equivalents). Following this, add a catalytic amount of anhydrous pyridine. The pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-Chloro-7-methoxyquinazolin-6-yl acetate.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Biological Context and In Vitro Evaluation

As a direct precursor to the EGFR inhibitor Gefitinib, the primary biological relevance of 4-Chloro-7-methoxyquinazolin-6-yl acetate is in the context of cancer cell signaling. While the acetate itself is not the active therapeutic agent, its quinazoline core is the foundational scaffold for EGFR inhibition.[8][9] The following protocol outlines a fundamental cell-based assay to assess the cytotoxic or anti-proliferative effects of compounds with this scaffold.

The EGFR Signaling Pathway

Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6] This blockade of EGFR signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[5]

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

Cell Viability Assay Protocol (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of a test compound on the viability of a cancer cell line that overexpresses EGFR, such as A549 (non-small cell lung cancer).

Materials:

-

A549 human lung carcinoma cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compound (e.g., a derivative synthesized from 4-Chloro-7-methoxyquinazolin-6-yl acetate) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

4-Chloro-7-methoxyquinazolin-6-yl acetate is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib. A thorough understanding of its chemical properties, a reliable synthetic protocol, and appropriate methods for biological evaluation are essential for researchers in the field of drug discovery and development. This guide provides a foundational framework for working with this important molecule.

References

-

PubChem. 4-Chloro-7-methoxyquinazolin-6-yl acetate. [Link]

-

Patsnap Synapse. What is the mechanism of Gefitinib? [Link]

-

AACR Journals. Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. [Link]

-

PubMed. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. [Link]

-

PMC. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. [Link]

-

PubChem. 4-Chloro-7-methoxyquinazolin-6-yl acetate. [Link]

-

Cenmed. 4-Chloro-7-methoxyquinazolin-6-yl acetate. [Link]

-

New Drug Approvals. Gefitinib. [Link]

-

PubChem. 4-Chloro-7-methoxyquinazolin-6-ol. [Link]

-

Taylor & Francis Online. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. [Link]

-

ResearchGate. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

Frontiers. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

-

Semantic Scholar. The significance of quinazoline derivatives as potential multi-target anti-cancer agents: review article. [Link]

-

Cenmed. 4-Chloro-7-methoxyquinazolin-6-yl acetate. [Link]

- Google Patents.

- Google Patents.

-

PubChem. Gefitinib. [Link]

Sources

- 1. 4-Chloro-7-methoxyquinazolin-6-yl acetate | C11H9ClN2O3 | CID 22022160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-7-methoxyquinazolin-6-yl acetate | CymitQuimica [cymitquimica.com]

- 3. 4-Chloro-7-methoxyquinazolin-6-yl acetate | 230955-75-6 [sigmaaldrich.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

The Strategic Synthesis of 6-Acetoxy-4-chloro-7-methoxyquinazoline: A Linchpin Intermediate in Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a foundational structural motif in the design of a multitude of biologically active compounds, most notably in the realm of oncology. Its unique heterocyclic framework serves as a versatile scaffold for the development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs). These small molecule inhibitors have revolutionized cancer treatment by selectively targeting the enzymatic activity of tyrosine kinases, which are critical components of the signaling pathways that drive cell proliferation, survival, and angiogenesis in cancerous tissues. Among the pantheon of quinazoline-based TKIs, Gefitinib stands out as a pioneering therapeutic for non-small cell lung cancer. The intricate synthesis of Gefitinib and related compounds hinges on the strategic preparation of key intermediates, one of which is the focal point of this guide: 6-Acetoxy-4-chloro-7-methoxyquinazoline . This document provides a comprehensive technical overview of the origin, synthesis, and critical role of this pivotal intermediate, offering field-proven insights for its effective utilization in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Acetoxy-4-chloro-7-methoxyquinazoline is paramount for its handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 230955-75-6 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O₃ | [1] |

| Molecular Weight | 252.65 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 364.6 ± 37.0 °C (Predicted) | |

| Density | 1.376 g/cm³ | |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |

Spectroscopic Characterization:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring, the methoxy group protons, and the acetyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating methoxy and acetoxy groups. The methoxy protons would appear as a sharp singlet around 3.9-4.0 ppm, and the acetyl protons as a singlet around 2.1-2.3 ppm.

-

¹³C NMR: The carbon NMR would reveal signals for the eight carbons of the quinazoline core, the methoxy carbon, and the two carbons of the acetoxy group. The carbon attached to the chlorine atom (C4) would be significantly deshielded. The chemical shift of the methoxy carbon typically appears around 55-60 ppm[2][3].

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (acetoxy group) around 1760 cm⁻¹, C=N stretching of the quinazoline ring, C-O stretching of the methoxy and acetoxy groups, and C-Cl stretching. Aromatic C-H stretching vibrations are also expected in the 3100-3000 cm⁻¹ region[4][5].

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns due to the presence of a chlorine atom (M+ and M+2 in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the acetyl group and subsequent cleavage of the quinazoline ring.

The Genesis of 6-Acetoxy-4-chloro-7-methoxyquinazoline: A Tale of Strategic Synthesis

The origin of 6-Acetoxy-4-chloro-7-methoxyquinazoline is not as a naturally occurring compound, but as a purposefully designed synthetic intermediate. Its creation is a critical step in the multi-stage synthesis of Gefitinib and other 4-anilinoquinazoline derivatives. The synthetic strategy revolves around the sequential functionalization of a quinazolinone precursor.

The overall synthetic pathway can be visualized as a two-stage process, starting from the readily available 6-hydroxy-7-methoxy-3H-quinazolin-4-one.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying the Responses from the Estrogen Receptor-Expressed MCF7 Cells Treated in Anticancer Drugs of Different Modes of Action Using Live-Cell FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Linchpin of EGFR Inhibition: A Technical Guide to the Role of 4-Chloro-7-methoxyquinazolin-6-yl Acetate in Gefitinib Synthesis

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Gefitinib and Its Synthetic Strategy

Gefitinib (marketed as Iressa®) represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1] As a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, its mechanism of action is to block the signal transduction pathways that promote tumor growth, proliferation, and metastasis.[2] The clinical success of Gefitinib has rendered its chemical synthesis a subject of intense study, aimed at optimizing efficiency, yield, and scalability.